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Cat. No.: B144049 Get Quote

This guide provides an in-depth analysis of the endogenous production and function of

Resolvin E2 (RvE2) in the context of murine models of peritonitis. It is intended for

researchers, scientists, and professionals in drug development who are focused on

inflammation and its resolution.

Introduction
Acute inflammation is a fundamental protective response to infection or tissue injury. However,

its timely and effective resolution is critical to prevent chronic inflammation and associated

pathologies. Specialized pro-resolving mediators (SPMs) are a class of lipid mediators

endogenously generated from polyunsaturated fatty acids that actively orchestrate the

resolution of inflammation. Resolvin E2 (RvE2), derived from eicosapentaenoic acid (EPA), is

one such SPM that has been shown to play a significant role in murine peritonitis models.[1][2]

[3][4] This document details the biosynthesis, kinetics, and functional implications of

endogenous RvE2 production during the inflammatory response in mice.

Endogenous Production and Kinetics of RvE2 in
Zymosan-Induced Peritonitis
In a self-limited murine model of zymosan-induced peritonitis, the production of RvE2 and its

precursor, 18-hydroxyeicosapentaenoic acid (18-HEPE), is temporally regulated.[1] Liquid

chromatography-tandem mass spectrometry (LC-MS/MS)-based lipidomic analysis of
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peritoneal exudates reveals a biphasic production of RvE2, with significant levels detected in

both the initiation and resolution phases of inflammation.

Quantitative Data on RvE2 and 18-HEPE Levels
The following table summarizes the quantitative measurements of 18-HEPE and RvE2 in

peritoneal exudates at various time points following zymosan A injection in FVB mice.

Time Point (hours)
18-HEPE
(pg/mouse)

RvE2 (pg/mouse)
Predominant
Leukocyte
Population

2 ~175 ~20 Neutrophils

4 ~125 ~25 Neutrophils

8 ~100 ~15 Neutrophils

12 ~75 ~10
Neutrophils/Macropha

ges

24 ~50 ~5 Macrophages

72 ~150 ~20 Macrophages

Data are approximated from graphical representations in Oh et al., 2012.

Biosynthesis and Signaling Pathway of Resolvin E2
The biosynthesis of RvE2 from EPA is a multi-step enzymatic process that can involve

transcellular biosynthesis between different cell types, such as endothelial cells and

neutrophils.

Biosynthesis of RvE2
The proposed biosynthetic pathway for RvE2 is as follows:

Eicosapentaenoic acid (EPA) is converted to 18R-hydroperoxyeicosapentaenoic acid (18R-

HpEPE) by aspirin-acetylated cyclooxygenase-2 (COX-2) or by cytochrome P450 enzymes.
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18R-HpEPE is then reduced to 18R-hydroxyeicosapentaenoic acid (18R-HEPE).

Neutrophils, which possess the 5-lipoxygenase (5-LOX) enzyme, take up 18R-HEPE and

convert it to a 5S-hydroperoxy intermediate.

This intermediate is then further metabolized to form Resolvin E2 (5S,18R-dihydroxy-

6E,8Z,11Z,14Z,16E-eicosapentaenoic acid).

Endothelial Cell / Other Cells Neutrophil

Eicosapentaenoic Acid (EPA) 18R-HEPE

Aspirin-acetylated COX-2 
or Cytochrome P450 Transcellular Transport 5S-hydroperoxy-18R-HEPE Resolvin E2 (RvE2)

5-Lipoxygenase (5-LOX)

Click to download full resolution via product page

Biosynthesis of Resolvin E2.

Mechanism of Action
RvE2 exerts its pro-resolving effects by interacting with G-protein coupled receptors (GPCRs)

on the surface of leukocytes. Although the specific receptor for RvE2 is not definitively

identified in the provided literature, it is suggested to act through leukocyte GPCRs, similar to

Resolvin E1 which is known to activate ChemR23 and BLT1. The binding of RvE2 to its

receptor initiates intracellular signaling cascades that lead to:

Regulation of neutrophil chemotaxis: RvE2 has been shown to stop neutrophil migration.

Enhancement of macrophage phagocytosis: It increases the capacity of macrophages to

engulf apoptotic cells and debris.

Modulation of cytokine production: RvE2 promotes the production of anti-inflammatory

cytokines, such as IL-10.

Experimental Protocols
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The following are detailed methodologies for the key experiments involved in the study of

endogenous RvE2 production in murine peritonitis.

Zymosan-Induced Murine Peritonitis
This protocol describes the induction of self-limited inflammation in mice.
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Animal Protocol

Sample Collection

Sample Processing and Analysis

6-8 week old male FVB mice

Prepare Zymosan A solution
(1 mg/mL in saline)

Intraperitoneal (i.p.) injection
of 1 mL Zymosan A solution

Euthanize mice at scheduled time points
(2, 4, 8, 12, 24, 72 hours)

Incubation

Perform peritoneal lavage
with 5 mL PBS

Collect peritoneal lavage fluid

Take aliquots for
differential cell counting and FACS

Store remaining lavage fluid at -80°C
for lipidomic analysis

LC-MS/MS Lipidomics

Click to download full resolution via product page

Workflow for Zymosan-Induced Peritonitis and Sample Collection.
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Materials:

6-8 week old male FVB mice.

Zymosan A from Saccharomyces cerevisiae.

Sterile saline (0.9% NaCl).

Phosphate-buffered saline (PBS).

Isoflurane for euthanasia.

Procedure:

Prepare a suspension of Zymosan A at a concentration of 1 mg/mL in sterile saline.

Induce peritonitis by intraperitoneal (i.p.) injection of 1 mL of the Zymosan A suspension into

each mouse.

At predetermined time points (e.g., 2, 4, 8, 12, 24, and 72 hours) post-injection, euthanize

the mice via isoflurane overdose.

Immediately following euthanasia, perform a peritoneal lavage by injecting 5 mL of cold PBS

into the peritoneal cavity.

Gently massage the abdomen to ensure adequate mixing and collection of peritoneal cells

and fluid.

Aspirate the peritoneal lavage fluid.

Take a small aliquot of the lavage fluid for differential cell counting and flow cytometry

(FACS) analysis to determine the leukocyte populations.

Store the remaining lavage fluid at -80°C for subsequent lipidomic analysis.

Lipid Mediator Lipidomics by LC-MS/MS
This protocol outlines the method for the identification and quantification of RvE2 and other

lipid mediators from peritoneal lavage fluid.
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Instrumentation:

Agilent 1100 series HPLC system or equivalent.

Applied Biosystems 3200 QTRAP mass spectrometer or equivalent.

Agilent C18 column (e.g., 4.6 x 50 mm, 1.8 µm).

Procedure:

Sample Preparation:

Thaw the frozen peritoneal lavage samples.

Perform solid-phase extraction (SPE) to concentrate the lipid mediators and remove

interfering substances.

Liquid Chromatography (LC):

Inject the extracted sample onto the C18 column.

Elute the lipid mediators using a methanol:water:acetic acid gradient. A typical gradient

might be from 60:40:0.01 (v/v/v) to 100:0:0.01 over a set time period.

The flow rate is typically maintained around 400 µL/min.

Tandem Mass Spectrometry (MS/MS):

The eluent from the LC is introduced into the mass spectrometer.

Employ a Multiple Reaction Monitoring (MRM) method for the targeted detection and

quantification of specific lipid mediators.

For RvE2, the specific mass-to-charge ratio (m/z) transitions monitored are 333 -> 199

and 333 -> 115.

Identification is confirmed by matching the retention time and the MS/MS fragmentation

pattern with that of a synthetic RvE2 standard.
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Functional Assays
The biological activities of RvE2 are assessed through various in vitro functional assays using

isolated leukocytes.

Macrophage Phagocytosis Assay
This assay measures the effect of RvE2 on the phagocytic capacity of macrophages.

Procedure:

Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into

macrophages.

Expose the macrophages to varying concentrations of RvE2 (e.g., 0.1, 1, and 10 nM) or a

vehicle control for 15 minutes at 37°C.

Add FITC-labeled opsonized zymosan particles to the macrophage cultures and incubate for

30 minutes to allow for phagocytosis.

Wash the cells to remove non-phagocytosed particles.

Quench the fluorescence of any remaining extracellular particles using trypan blue.

Quantify the phagocytosis by measuring the fluorescence of the ingested FITC-labeled

zymosan using flow cytometry or a fluorescence plate reader.

Results are typically expressed as the percentage enhancement of phagocytosis compared

to the vehicle-treated control.

Neutrophil Chemotaxis Assay
This assay evaluates the ability of RvE2 to modulate neutrophil migration towards a

chemoattractant.

Procedure:

Isolate human neutrophils from peripheral blood.
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Establish a chemotactic gradient in a suitable migration chamber (e.g., Boyden chamber or

microfluidic device) using a chemoattractant such as Interleukin-8 (IL-8).

Add RvE2 (e.g., 10 nM) or a vehicle control to the neutrophils.

Monitor the migration of neutrophils towards the chemoattractant over time using live-cell

imaging.

Analyze the cell tracking data to determine the effect of RvE2 on the speed and directionality

of neutrophil migration.

Conclusion
The endogenous production of Resolvin E2 in murine peritonitis is a tightly regulated process

that contributes to the resolution of inflammation. Its biphasic appearance suggests a role in

both the early and late stages of the inflammatory response. The potent bioactions of RvE2,

including the inhibition of neutrophil infiltration and enhancement of macrophage phagocytosis,

highlight its potential as a therapeutic agent for inflammatory diseases. The detailed

experimental protocols provided herein offer a framework for the further investigation of RvE2

and other specialized pro-resolving mediators in various models of inflammation and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b144049#endogenous-production-of-resolvin-e2-in-
murine-peritonitis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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